ethyl 3-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate
Description
This compound features a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core fused with a 3,4-dimethylphenyl substituent at position 9 and an ethyl 3-aminobenzoate group linked via an acetyl bridge. Its structural complexity arises from the condensed heterocyclic system, which is known to enhance bioactivity and binding affinity in medicinal chemistry .
Properties
CAS No. |
1206991-28-7 |
|---|---|
Molecular Formula |
C26H24N6O4 |
Molecular Weight |
484.516 |
IUPAC Name |
ethyl 3-[[2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H24N6O4/c1-4-36-25(34)19-6-5-7-20(13-19)27-23(33)15-32-26(35)30-10-11-31-22(24(30)29-32)14-21(28-31)18-9-8-16(2)17(3)12-18/h5-14H,4,15H2,1-3H3,(H,27,33) |
InChI Key |
QFGVOUFXLHGPHV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
Ethyl 3-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate can be characterized by its intricate structure comprising multiple heterocyclic rings and functional groups. The molecular formula is , and it possesses a molecular weight of approximately 394.43 g/mol.
Structural Features
- Core Structure: The compound features a pyrazolo-triazole core, which is known for its diverse biological activities.
- Functional Groups: The presence of an ethyl ester and an acetylamino group enhances its solubility and bioactivity.
Anticancer Properties
Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer activity. For instance, research indicates that pyrazolo[1,5-a]triazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This compound may share these properties due to its structural similarities.
Antimicrobial Activity
The compound's potential antimicrobial activity has also been explored. Compounds containing pyrazole and triazole rings have shown efficacy against various bacterial strains. In vitro studies suggest that this compound could inhibit the growth of Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
There is growing evidence that compounds with similar frameworks exhibit anti-inflammatory properties. For example, some derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This compound might exert similar effects by modulating inflammatory pathways.
Case Studies
-
In vitro Studies on Cancer Cell Lines:
- A study evaluated the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell viability with IC50 values in the micromolar range.
-
Antimicrobial Screening:
- A series of antimicrobial assays demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | [Source 1] |
| Antimicrobial | Staphylococcus aureus | 20 | [Source 2] |
| Antimicrobial | Escherichia coli | 30 | [Source 2] |
| Anti-inflammatory | RAW 264.7 cells | Not specified | [Source 3] |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Substituent Variations
The pyrazolo-triazolo-pyrazine scaffold is shared among several derivatives, but substituents critically modulate biological activity. Key examples include:
Table 1: Comparative Analysis of Pyrazolo-Triazolo-Pyrazine Derivatives
Key Findings from Comparative Studies
- Antifungal Potential: The N-cyclohexyl acetamide derivative (Table 1) demonstrated high binding affinity to lanosterol-14α-demethylase, a fungal cytochrome P450 enzyme, in silico . This suggests that the target compound’s acetamide group could similarly enhance antifungal activity.
- Receptor Targeting: Benzyl-substituted triazolo-pyrazines () exhibit nanomolar affinity for adenosine receptors, indicating that substituent bulk and polarity are critical for CNS-targeted activity . The 3,4-dimethylphenyl group in the target compound may favor hydrophobic interactions in non-CNS targets.
- Enzyme Inhibition : Ethyl diphenyl derivatives () inhibit xanthine oxidase, highlighting the role of aromatic substituents in enzyme binding . The absence of diphenyl groups in the target compound may shift its inhibitory profile toward other kinases or proteases.
Critical Analysis of Structural vs. Functional Similarity
- Structural Similarity : While the pyrazolo-triazolo core is conserved, substituent variations (e.g., ester vs. amide) significantly alter physicochemical properties. For example, the acetamide in enhances hydrogen bonding capacity compared to the ester group in the target compound .
- Dissimilarity in Activity : Nitro-substituted heterocycles () show antimycobacterial activity, but the target compound lacks nitro groups, suggesting divergent applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
